molecular formula C13H21N B13286955 (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13286955
M. Wt: 191.31 g/mol
InChI Key: CPMDGMLDZDDWJD-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N It is a derivative of amine, characterized by the presence of a propan-2-yl group and a 2,4,5-trimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
  • (Propan-2-yl)[(2,3,5-trimethylphenyl)methyl]amine
  • (Propan-2-yl)[(2,4,5-trimethylphenyl)ethyl]amine

Comparison: (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C13H21N/c1-9(2)14-8-13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3

InChI Key

CPMDGMLDZDDWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNC(C)C)C

Origin of Product

United States

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